

Application Notes: The Role of Nalidixic Acid in Modern Antibiotic Susceptibility Testing

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Compound of Interest

Compound Name: Nalidixic Acid

Cat. No.: B1676918

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Introduction

Nalidixic acid, the first of the synthetic quinolone antibiotics, was discovered in the early 1960s.[1][2] While its clinical use has diminished with the advent of more potent fluoroquinolones, it remains a valuable tool in the clinical microbiology laboratory for antibiotic susceptibility testing (AST).[3][4] Its primary application lies in its ability to act as a surrogate marker for identifying fluoroquinolone resistance, particularly in Gram-negative bacteria.[5] This document provides detailed application notes and protocols for the use of **nalidixic acid** in AST for researchers, scientists, and drug development professionals.

Mechanism of Action

Nalidixic acid exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.

- **Inhibition of DNA Gyrase:** In Gram-negative bacteria, the primary target of **nalidixic acid** is the A subunit of DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription.
- **Stabilization of the DNA-Enzyme Complex:** **Nalidixic acid** binds to the enzyme-DNA complex, trapping it in a transient state where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.

- **Induction of Cell Death:** The accumulation of these DNA breaks is lethal to the bacterium, ultimately leading to cell death.

Topoisomerase IV, which is primarily involved in the separation of daughter chromosomes after replication, is a secondary target in Gram-negative bacteria but a primary one in many Gram-positive bacteria.

Application in Fluoroquinolone Resistance Screening

A key application of **nalidixic acid** in contemporary AST is its use as a cost-effective screening agent to predict resistance to fluoroquinolones. Resistance to **nalidixic acid** often indicates the presence of mutations in the quinolone resistance-determining regions (QRDRs) of the *gyrA* and *parC* genes, which can confer resistance to other quinolones.

Studies have shown that **nalidixic acid** is a superior tool for differentiating between low-level, plasmid-mediated quinolone resistance (PMQR) and high-level, chromosomally mediated resistance in *Escherichia coli*. Isolates exhibiting resistance to **nalidixic acid** are more likely to have reduced susceptibility or outright resistance to clinically relevant fluoroquinolones like ciprofloxacin.

The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have historically provided guidelines for using **nalidixic acid** to screen for fluoroquinolone resistance in certain bacteria.

Data Presentation

The following tables summarize the interpretive criteria for **nalidixic acid** susceptibility testing based on disk diffusion and Minimum Inhibitory Concentration (MIC) methods. These values are essential for categorizing bacterial isolates as susceptible, intermediate, or resistant.

Table 1: Disk Diffusion Interpretive Criteria for **Nalidixic Acid** (30 µg disc)

Organism Group	Susceptible (Zone Diameter in mm)	Intermediate (Zone Diameter in mm)	Resistant (Zone Diameter in mm)	Reference
Enterobacteriaceae	≥19	14–18	≤13	
Salmonella spp. (Screening for reduced fluoroquinolone susceptibility)	Report as Susceptible to fluoroquinolones	-	Further testing required for fluoroquinolones	
Neisseria meningitidis (Surrogate for gyrA mutations)	≥15	-	<15	

Table 2: MIC Interpretive Criteria for **Nalidixic Acid**

Organism Group	Susceptible (MIC in µg/mL)	Intermediate (MIC in µg/mL)	Resistant (MIC in µg/mL)	Reference
Enterobacteriaceae	≤16	-	≥32	
Escherichia coli (Representative MIC)	2 - 8	-	>8	
Proteus mirabilis (Representative MIC)	2.1 - 8	-	>8	

Experimental Protocols

The following is a detailed protocol for performing antibiotic susceptibility testing using the Kirby-Bauer disk diffusion method with **nalidixic acid**.

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test

1. Materials:

- **Nalidixic acid** (30 µg) antimicrobial susceptibility test discs
- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- Sterile cotton swabs
- Sterile saline or Tryptone Soya Broth
- 0.5 McFarland turbidity standard
- Bacterial culture (pure, 18-24 hours old)
- Incubator at $35 \pm 2^{\circ}\text{C}$
- Calibrated ruler or zone measuring instrument
- Quality control strains (e.g., *Escherichia coli* ATCC® 25922)

2. Inoculum Preparation:

- Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
- Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
- Vortex the suspension to create a smooth inoculum.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.

3. Inoculation of MHA Plate:

- Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
- Rotate the swab firmly against the inside wall of the tube to remove excess fluid.
- Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° after each streaking to ensure uniform growth.
- Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

4. Application of **Nalidixic Acid** Discs:

- Aseptically apply a **nalidixic acid** (30 µg) disc to the surface of the inoculated MHA plate.
- Ensure the disc is in firm contact with the agar.
- If multiple discs are used on the same plate, they should be placed at least 24 mm apart.

5. Incubation:

- Invert the plates and incubate at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.

6. Interpretation of Results:

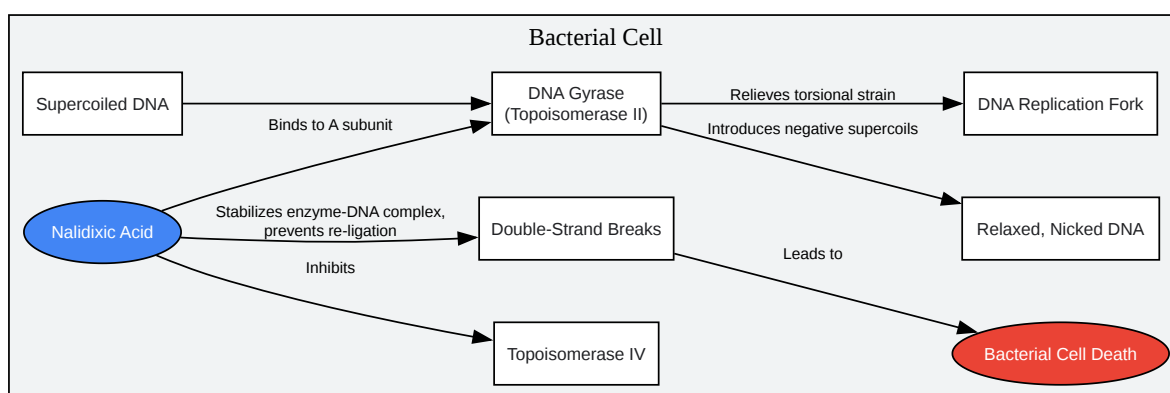
- After incubation, measure the diameter of the zone of complete inhibition around the **nalidixic acid** disc to the nearest millimeter.
- Interpret the results as Susceptible, Intermediate, or Resistant based on the zone diameter interpretive criteria provided in Table 1.

7. Quality Control:

- Concurrently test a known quality control strain (e.g., *E. coli* ATCC® 25922) to ensure the validity of the test results. The zone of inhibition for the QC strain should fall within the acceptable range as defined by CLSI or EUCAST guidelines.

Visualizations

The following diagrams illustrate the mechanism of action of **nalidixic acid** and the experimental workflow for antibiotic susceptibility testing.



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Caption: Mechanism of action of **nalidixic acid**.



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Caption: Experimental workflow for disk diffusion AST.

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